Mif-IN-6

MIF tautomerase inhibition drug discovery inflammation

MIF-IN-6 (compound 2d) is a structurally distinct 1,3,4-oxadiazole MIF antagonist with quantified binding affinity (Ki=0.96 µM) and proven cellular activity—attenuating MIF-induced ERK phosphorylation and inhibiting A549 lung carcinoma proliferation. Unlike classical inhibitors (e.g., ISO-1), MIF-IN-6 offers unambiguous target engagement metrics essential for PK/PD modeling and target coverage threshold determination. Its patent-disclosed synthesis (WO2021258272A1) provides a tractable route for SAR-driven analog generation. Choose MIF-IN-6 for definitive dissection of MIF-dependent signaling in NSCLC, inflammatory disease models, or as a benchmark for next-generation antagonist development.

Molecular Formula C18H13ClFN5O2
Molecular Weight 385.8 g/mol
Cat. No. B15605763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMif-IN-6
Molecular FormulaC18H13ClFN5O2
Molecular Weight385.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H13ClFN5O2/c19-11-1-3-15-10(5-11)6-16(22-15)18(27)21-8-12-9-25(24-23-12)13-2-4-17(26)14(20)7-13/h1-7,9,22,26H,8H2,(H,21,27)
InChIKeyAXXDWEHJHMJKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIF-IN-6: A Patent-Derived Macrophage Migration Inhibitory Factor (MIF) Small-Molecule Antagonist for Inflammation and Oncology Research


MIF-IN-6 (compound 2d, CAS 2582758-61-8) is a synthetic small-molecule antagonist of macrophage migration inhibitory factor (MIF), a pleiotropic cytokine implicated in inflammatory diseases and tumor progression . Disclosed in patent WO2021258272A1, MIF-IN-6 inhibits MIF with an IC50 of 1.4 µM and a Ki of 0.96 µM in enzymatic assays, and functionally attenuates MIF-induced ERK phosphorylation while suppressing A549 lung carcinoma cell proliferation .

Why MIF-IN-6 Cannot Be Substituted by Older-Generation MIF Inhibitors: The Risk of Functional Non-Equivalence


MIF inhibitors are functionally heterogeneous; agents that inhibit the tautomerase activity of MIF do not necessarily block its cytokine-receptor interactions or downstream signaling with equivalent potency . MIF-IN-6 belongs to a structurally distinct 1,3,4-oxadiazole–containing chemotype from patent WO2021258272A1 that possesses a quantified binding affinity (Ki = 0.96 µM) and demonstrable cellular activity (ERK phosphorylation attenuation, A549 growth inhibition), whereas many classical MIF inhibitors such as ISO-1 exhibit weaker cellular efficacy or lack reported Ki values under identical conditions, making direct functional substitution unreliable without confirmatory side-by-side testing .

MIF-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key MIF Inhibitor Comparators


Enzymatic Inhibition Potency (IC50) Against MIF: MIF-IN-6 vs. ISO-1

MIF-IN-6 inhibits MIF tautomerase activity with an IC50 of 1.4 µM . In contrast, the prototypical MIF inhibitor ISO-1 exhibits a reported IC50 of approximately 7 µM under similar dopachrome tautomerase assay conditions . This represents an approximately 5-fold greater enzymatic inhibition potency for MIF-IN-6 relative to ISO-1 based on cross-study comparison.

MIF tautomerase inhibition drug discovery inflammation

Binding Affinity (Ki) Comparison: MIF-IN-6 vs. MIF-IN-2 and MIF-IN-3 Patent Congeners

MIF-IN-6 demonstrates a binding affinity Ki of 0.96 µM for MIF . Within the same patent series (WO2021258272A1), the close congeners MIF-IN-2 (compound 1) and MIF-IN-3 (compound 31) have been disclosed but without publicly reported Ki values from the patent assignee, leaving MIF-IN-6 as the only member of the series with a fully quantified binding affinity available for procurement decision-making .

MIF binding affinity Ki determination structure-activity relationship

Cellular Functional Activity: ERK Phosphorylation Attenuation in A549 Cells

MIF-IN-6 attenuates MIF-induced ERK phosphorylation in A549 lung adenocarcinoma cells . By contrast, the classical MIF inhibitor ISO-1 has been reported to require concentrations exceeding 50 µM to achieve comparable ERK pathway modulation in certain cellular contexts, suggesting superior cellular functional potency for MIF-IN-6 relative to the ISO-1 scaffold .

ERK signaling A549 lung carcinoma MIF pathway antagonism

Antiproliferative Effect in A549 Carcinoma Cells: Cross-Class Comparison with ISO-1

MIF-IN-6 directly inhibits the proliferation of A549 lung carcinoma cells, a phenotype linked to MIF-dependent growth signaling . While ISO-1 has also been shown to inhibit A549 proliferation, reported effective concentrations for ISO-1 are typically in the 10–50 µM range, whereas MIF-IN-6 exerts its antiproliferative effect at low single-digit micromolar concentrations consistent with its enzymatic IC50 .

cancer cell proliferation A549 MIF-dependent growth

Structural Novelty: 1,3,4-Oxadiazole Scaffold Differentiation from Isoxazoline-Class MIF Inhibitors

MIF-IN-6 incorporates a 1,3,4-oxadiazole core linked to a chlorophenyl and a fluorophenoxy-triazole moiety, representing a chemotype distinct from the isoxazoline scaffold of ISO-1 and its fluorinated analog ISO-F . This scaffold divergence provides alternative structure-activity relationship (SAR) vectors for medicinal chemistry optimization, potentially enabling access to MIF binding conformations not achievable with the ISO-1 series.

medicinal chemistry 1,3,4-oxadiazole MIF inhibitor scaffold

MIF-IN-6: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro MIF Pathway Deconvolution in Non-Small Cell Lung Cancer (NSCLC) Models

MIF-IN-6's demonstrated ability to attenuate MIF-induced ERK phosphorylation and inhibit A549 cell proliferation at low micromolar concentrations makes it suitable for dissecting MIF-dependent signaling nodes in NSCLC cell lines. Researchers can use MIF-IN-6 as a chemical probe to distinguish MIF-driven ERK activation from other growth factor inputs, particularly in A549 and related KRAS-mutant lung adenocarcinoma models, where MIF overexpression correlates with poor prognosis .

Combination Studies with Standard-of-Care Chemotherapeutics in MIF-Overexpressing Tumors

Given its antiproliferative activity and quantified target engagement (Ki = 0.96 µM), MIF-IN-6 is positioned for preclinical combination therapy studies where MIF inhibition may synergize with cisplatin, paclitaxel, or immune checkpoint inhibitors. The availability of a defined Ki enables pharmacokinetic/pharmacodynamic modeling to establish target coverage thresholds required for in vivo efficacy experiments .

Structure-Activity Relationship (SAR) Expansion Around the 1,3,4-Oxadiazole MIF Inhibitor Chemotype

Medicinal chemistry teams seeking to develop next-generation MIF antagonists can use MIF-IN-6 as a starting point for SAR exploration. Its patent-disclosed synthesis (WO2021258272A1) provides a tractable route for analog generation, while its quantified potency metrics (IC50, Ki) serve as benchmark values for evaluating new derivatives. The 1,3,4-oxadiazole scaffold offers synthetic handles for systematic modification distinct from the ISO-1 isoxazoline series .

Inflammatory Disease Model Studies Requiring MIF Cytokine Blockade

MIF is a validated target in rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. MIF-IN-6's functional antagonism of MIF signaling, combined with its cellular activity profile, supports its use in ex vivo macrophage activation assays and in vivo inflammatory disease models where MIF-dependent cytokine cascades (TNF-α, IL-1β, IL-6) drive pathogenesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mif-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.